![molecular formula C26H34O4 B14368637 2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene CAS No. 91854-13-6](/img/structure/B14368637.png)
2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This specific compound is characterized by the presence of four propan-2-yloxy groups attached to the anthracene core at positions 2, 6, 9, and 10
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the core structure.
Bromination: Anthracene is brominated at positions 2, 6, 9, and 10 to form 2,6,9,10-tetrabromoanthracene.
Substitution Reaction: The tetrabromoanthracene undergoes a nucleophilic substitution reaction with propan-2-ol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted anthracenes depending on the nucleophile used.
科学研究应用
2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
作用机制
The mechanism of action of 2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene involves its interaction with molecular targets such as enzymes or receptors. The compound’s polycyclic aromatic structure allows it to intercalate into DNA or interact with proteins, potentially affecting their function. The propan-2-yloxy groups may enhance its solubility and facilitate its interaction with biological molecules .
相似化合物的比较
Similar Compounds
2,6,9,10-Tetrakis(phenylethynyl)anthracene: Similar structure but with phenylethynyl groups instead of propan-2-yloxy groups.
2,6,9,10-Tetrakis(methoxy)anthracene: Contains methoxy groups instead of propan-2-yloxy groups.
Uniqueness
2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene is unique due to the presence of propan-2-yloxy groups, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from other anthracene derivatives and potentially useful in specific applications where these properties are advantageous .
属性
CAS 编号 |
91854-13-6 |
|---|---|
分子式 |
C26H34O4 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
2,6,9,10-tetra(propan-2-yloxy)anthracene |
InChI |
InChI=1S/C26H34O4/c1-15(2)27-19-9-11-21-23(13-19)25(29-17(5)6)22-12-10-20(28-16(3)4)14-24(22)26(21)30-18(7)8/h9-18H,1-8H3 |
InChI 键 |
JOHWZFAFYMBKLF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2OC(C)C)OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
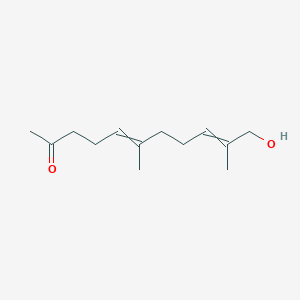
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
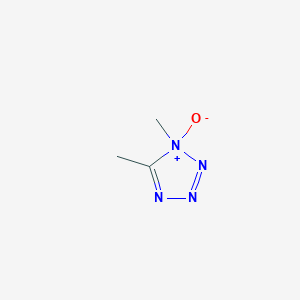

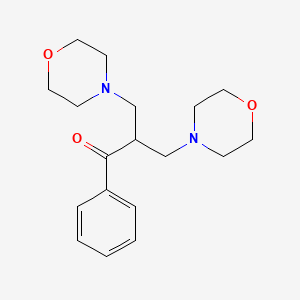

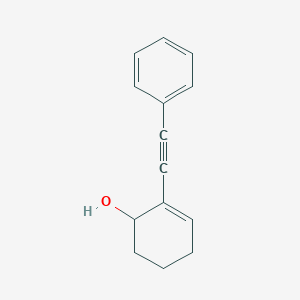
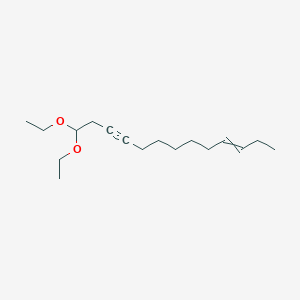
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
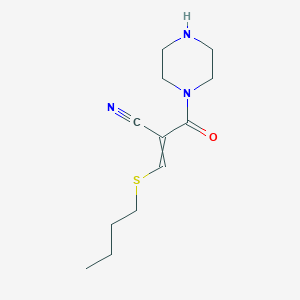
![1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14368629.png)
